N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
N-(5-Chloro-2-methoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a thiazolo[4,5-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core fused with a thiazole ring. The molecule features an acetamide side chain substituted with a 5-chloro-2-methoxyphenyl group at the nitrogen atom and a pyrrolidine moiety at the 2-position of the pyrimidine ring. Thiazolo[4,5-d]pyrimidines are known for their pharmacological relevance, particularly in neurological and oncological contexts, due to their ability to modulate enzyme activity and receptor binding .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3S/c1-27-13-5-4-11(19)8-12(13)21-14(25)9-24-10-20-16-15(17(24)26)28-18(22-16)23-6-2-3-7-23/h4-5,8,10H,2-3,6-7,9H2,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIIMSLQYYZIBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. Its unique structural features, including a thiazolo[4,5-d]pyrimidine core and various substituents, suggest a range of pharmacological properties, particularly in the fields of oncology and infectious diseases.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 419.88 g/mol. The presence of both chloro and methoxy groups on the phenyl ring enhances its potential biological activity by influencing its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial Activity : The chloro and methoxy substituents suggest potential effectiveness against various bacteria and fungi.
- Antitumor Properties : Preliminary studies have shown cytotoxic effects against several cancer cell lines.
- Inhibition of Key Enzymes : The compound may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory pathways, which is crucial for the development of anti-inflammatory drugs.
Inhibitory Activity Against Kinases
The thiazolo[4,5-d]pyrimidine core is present in many known kinase inhibitors. Research could explore whether this compound exhibits inhibitory activity against specific kinases implicated in various diseases, including cancer.
Table 1: Comparison of Biological Activities with Related Compounds
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-Chloro-2-methoxyphenyl-thiazolo[4,5-d]pyrimidine | Similar core structure | Antimicrobial | Lacks pyrrolidinyl group |
| Pyrrolidinyl-thiazolo[4,5-d]pyrimidine | Contains pyrrolidinyl but different substituents | Antitumor | Varies in substituent patterns |
| N-(4-chloro-phenyl)-thiazolo[4,5-d]pyrimidin-6(7H)-amide | Different aryl group | Anti-inflammatory | No methoxy group |
Case Studies and Research Findings
- Antitumor Activity : A study evaluated the cytotoxic effects of similar thiazolo[4,5-d]pyrimidine derivatives against various cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant antitumor potential.
- COX Inhibition : In a comparative study on COX inhibitors, compounds structurally related to this compound showed promising results with IC50 values indicating selective inhibition of COX-2 over COX-1.
- Antimicrobial Studies : Research assessing the antimicrobial properties demonstrated that compounds with similar structural motifs effectively inhibited growth against several bacterial strains, highlighting their potential as therapeutic agents in treating infections.
Comparison with Similar Compounds
Data Table: Key Properties of Comparable Compounds
*Predicted based on substituent contributions.
†Calculated from molecular formula C₂₆H₂₆N₂O₇S.
Discussion of Structural and Functional Differences
- Substituent Effects :
- Core Modifications :
- Biological Implications :
- IDPU’s neuroprotection suggests that thiazolo[4,5-d]pyrimidines with polar side chains (e.g., urea) may excel in neurological applications, while acetamide derivatives (target compound) could offer better pharmacokinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
